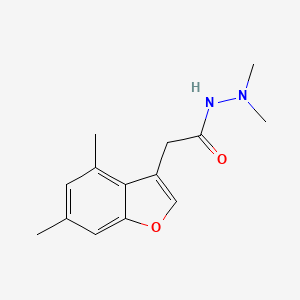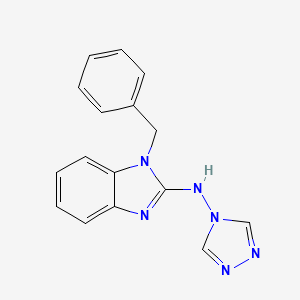![molecular formula C21H22ClF3N2O4S B3492788 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3492788.png)
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, a cyclohexylsulfamoyl group, and a trifluoromethyl-substituted phenylacetamide moiety.
Vorbereitungsmethoden
The synthesis of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:
Formation of the phenoxy intermediate: This step involves the reaction of 2-chloro-4-nitrophenol with cyclohexylamine to form 2-chloro-4-(cyclohexylamino)phenol.
Sulfamoylation: The phenoxy intermediate is then reacted with sulfamoyl chloride to introduce the sulfonamide group, resulting in 2-chloro-4-(cyclohexylsulfamoyl)phenol.
Acetamide formation: The final step involves the reaction of the sulfamoylated phenol with 3-(trifluoromethyl)phenylacetyl chloride to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: It can bind to and inhibit the activity of specific enzymes, disrupting metabolic pathways.
Interacting with cellular receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Inducing oxidative stress: It can generate reactive oxygen species, leading to oxidative stress and cell damage.
Vergleich Mit ähnlichen Verbindungen
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide can be compared with similar compounds, such as:
N-(2-trifluoromethyl-4-chlorophenyl)-2-oxocyclohexyl sulfonamide (chesulfamide): This compound has similar structural features and is known for its fungicidal activity.
N-phenylacetamide sulphonamides: These compounds have similar sulfonamide groups and are studied for their analgesic and antimicrobial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N2O4S/c22-18-12-17(32(29,30)27-15-6-2-1-3-7-15)9-10-19(18)31-13-20(28)26-16-8-4-5-14(11-16)21(23,24)25/h4-5,8-12,15,27H,1-3,6-7,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDKHDSHLLEXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B3492711.png)
![3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3492718.png)


![1-[(4-tert-butylphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3492738.png)
![3-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B3492740.png)

![methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate](/img/structure/B3492751.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B3492759.png)
![N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-(phenylsulfanyl)acetamide](/img/structure/B3492760.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3492763.png)
![N-[4-(acetylamino)phenyl]-4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3492770.png)
![7,14,14-trimethyl-4-pyridin-4-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B3492799.png)
![N-(4-bromophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3492804.png)
